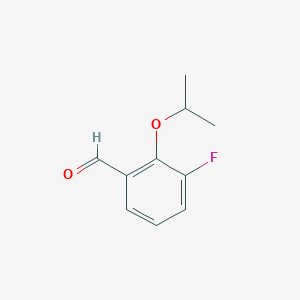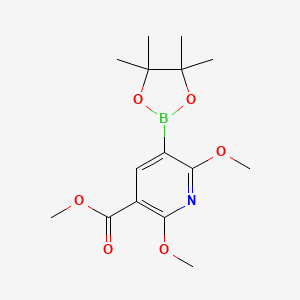
Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
説明
Synthesis Analysis
MDMN is a boric acid ester intermediate. Studies have synthesized and analyzed the structures of related compounds through a series of reactions, including substitution reactions. The structures are confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry.Molecular Structure Analysis
Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. Additionally, molecular structures are calculated using density functional theory (DFT), compared with X-ray diffraction values, to confirm the consistency between the computed and actual structures. Investigations also explore the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of these compounds.Chemical Reactions Analysis
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been explored for their potential in sensing and detection applications. A study on organic thin-film fluorescence probes, which are important in explosive detection, particularly peroxide-based explosives, utilized boron ester or acid for hydrogen peroxide detection due to their reactive activity.Physical And Chemical Properties Analysis
The empirical formula of MDMN is C12H18BNO3 . It has a molecular weight of 235.09 g/mol . The compound is solid in form .科学的研究の応用
Synthesis and Structural Analysis
Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate is a boric acid ester intermediate. Studies have synthesized and analyzed the structures of related compounds through a series of reactions, including substitution reactions. The structures are confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. Additionally, molecular structures are calculated using density functional theory (DFT), compared with X-ray diffraction values, to confirm the consistency between the computed and actual structures. Investigations also explore the molecular electrostatic potential and frontier molecular orbitals through DFT, revealing some physicochemical properties of these compounds (Huang et al., 2021).
Applications in Sensing and Detection
Compounds containing the tetramethyl-1,3,2-dioxaborolan-2-yl moiety have been explored for their potential in sensing and detection applications. A study on organic thin-film fluorescence probes, which are important in explosive detection, particularly peroxide-based explosives, utilized boron ester or acid for hydrogen peroxide detection due to their reactive activity. The study synthesized and analyzed imine derivatives of boron esters, showing that these derivatives have fast deboronation velocity in H2O2 vapor. This property significantly shortens the reaction time, enhancing the sensing performance and lowering the detection limit for H2O2 vapor to parts per trillion levels, demonstrating the potential of these compounds in sensitive detection applications (Fu et al., 2016).
Safety And Hazards
特性
IUPAC Name |
methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO6/c1-14(2)15(3,4)23-16(22-14)10-8-9(13(18)21-7)11(19-5)17-12(10)20-6/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPSPDLQYQDWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



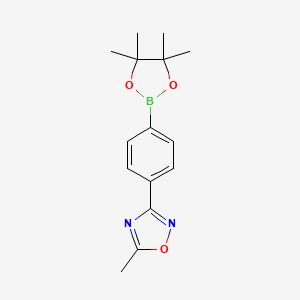
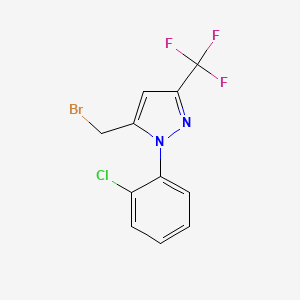
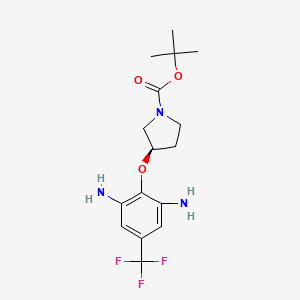
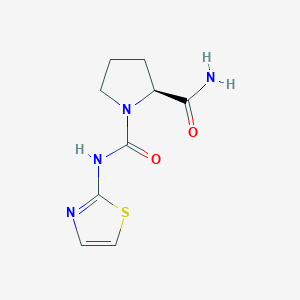
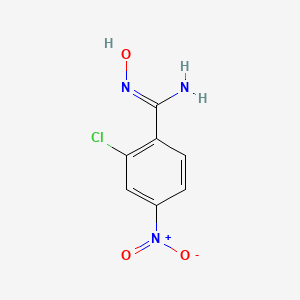
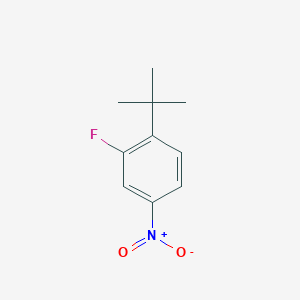
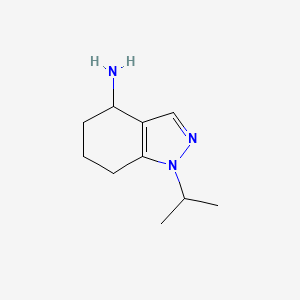
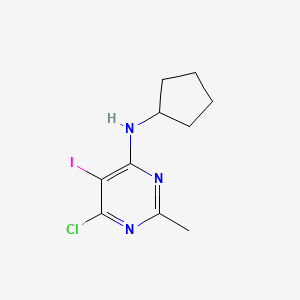
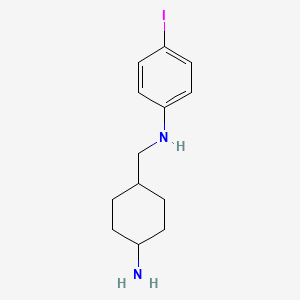
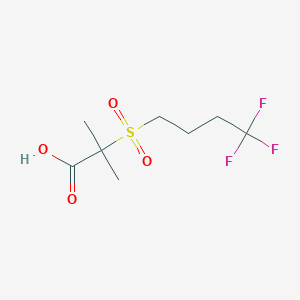
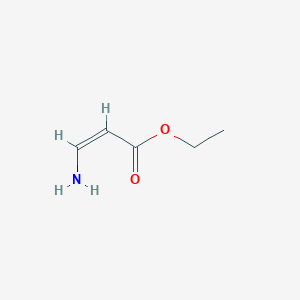
![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
